Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dodecyloxybenzoyl groups attached to a hexanedioate backbone, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate typically involves esterification reactions. The process begins with the preparation of 4-(dodecyloxy)benzoic acid, which is then reacted with hexanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dodecyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl hexanedioates.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active moieties that interact with biological targets. Additionally, its structural properties allow it to form stable complexes with other molecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(octyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate
Uniqueness
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate is unique due to its specific dodecyloxybenzoyl groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug delivery systems, where stability and specificity are crucial.
Eigenschaften
CAS-Nummer |
765954-09-4 |
---|---|
Molekularformel |
C56H74O10 |
Molekulargewicht |
907.2 g/mol |
IUPAC-Name |
bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3 |
InChI-Schlüssel |
RVVFZYGNWJAYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.